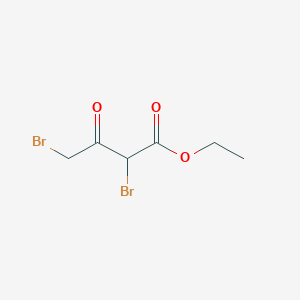

Ethyl 2,4-dibromo-3-oxobutanoate

Description

Ethyl 2,4-dibromo-3-oxobutanoate is an ethyl ester derivative of butanoic acid featuring bromine substituents at the 2- and 4-positions and a ketone group at the 3-position. Its molecular formula is C₆H₈Br₂O₃, with a molecular weight of 296.94 g/mol. The compound’s structure combines electrophilic bromine atoms with a reactive β-keto ester moiety, making it a versatile intermediate in organic synthesis. Brominated esters like this are often employed in nucleophilic substitution reactions, cyclization processes, and the synthesis of heterocyclic compounds.

Properties

Molecular Formula |

C6H8Br2O3 |

|---|---|

Molecular Weight |

287.93 g/mol |

IUPAC Name |

ethyl 2,4-dibromo-3-oxobutanoate |

InChI |

InChI=1S/C6H8Br2O3/c1-2-11-6(10)5(8)4(9)3-7/h5H,2-3H2,1H3 |

InChI Key |

JUVPCHUCQSEYEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)CBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares ethyl 2,4-dibromo-3-oxobutanoate with three structurally related esters, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity

- Bromine vs. Ethoxy Groups: The bromine substituents in the target compound enhance electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling or elimination reactions) compared to the electron-donating ethoxy groups in Ethyl 4,4-diethoxy-3-oxobutanoate . The latter’s diethoxy groups stabilize the β-keto ester via resonance, favoring enolate formation .

- Benzoylamino vs. Bromine: The benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capability and aromaticity, directing reactivity toward condensation or cyclocoupling (e.g., forming pyridones) . In contrast, bromine atoms prioritize halogenation pathways.

Molecular Weight and Solubility

- The target compound’s higher molecular weight (296.94 g/mol) compared to Ethyl 4,4-diethoxy-3-oxobutanoate (218.25 g/mol) suggests lower solubility in polar solvents due to bromine’s hydrophobic nature .

- Methyl 2-benzoylamino-3-oxobutanoate’s aromatic group may enhance solubility in organic solvents like benzene or toluene, as reflected in its synthesis protocol .

Research Findings and Trends

- Halogenated Esters : Brominated β-keto esters like the target compound are increasingly used in medicinal chemistry for introducing halogen atoms into drug candidates, enhancing bioavailability and binding affinity.

- Ester Flexibility : Ethyl/methyl ester variations (e.g., methyl in vs. ethyl in ) influence volatility and hydrolysis rates, critical for reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.